REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][CH:4]([CH3:13])[C:5]([C:7]1[CH:8]=[N:9][CH:10]=[N:11][CH:12]=1)=[O:6]>Br>[Br:1][C:4]([CH3:13])([CH3:3])[C:5]([C:7]1[CH:12]=[N:11][CH:10]=[N:9][CH:8]=1)=[O:6]
|
Name
|
|
Quantity
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11.8 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
111.5 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)C=1C=NC=NC1)C
|
Name
|
|
Quantity
|
463 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
After the addition
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This gave 50.8 g (91%) of the desired product, which was reacted without further purification
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)C=1C=NC=NC1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |